4,4,5,5-tetramethyl-2-[4-(3-phenylphenyl)phenyl]-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-[4-(3-phenylphenyl)phenyl]-1,3,2-dioxaborolane is a boronate ester featuring a 1,3,2-dioxaborolane core with four methyl groups at the 4,4,5,5-positions. The boron atom is substituted with a biphenyl group, specifically a 4-(3-phenylphenyl)phenyl moiety. This compound belongs to the class of arylboronic esters widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls, pharmaceuticals, and advanced materials . Its extended aromatic system enhances conjugation, which can influence electronic properties and reactivity in catalytic processes.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(3-phenylphenyl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25BO2/c1-23(2)24(3,4)27-25(26-23)22-15-13-19(14-16-22)21-12-8-11-20(17-21)18-9-6-5-7-10-18/h5-17H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFUWAIIXIEDNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=CC(=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-[4-(3-phenylphenyl)phenyl]-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronic ester with a suitable aryl halide under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a solvent like tetrahydrofuran or dimethylformamide. The reaction conditions often require heating to temperatures around 80-100°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-tetramethyl-2-[4-(3-phenylphenyl)phenyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic ester to the corresponding borane.
Substitution: The compound is highly reactive in substitution reactions, particularly in the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran are typically employed.
Major Products
Oxidation: Boronic acids or boronic anhydrides.
Reduction: Boranes.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
4,4,5,5-tetramethyl-2-[4-(3-phenylphenyl)phenyl]-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of fluorescent probes and sensors for biological imaging.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 4,4,5,5-tetramethyl-2-[4-(3-phenylphenyl)phenyl]-1,3,2-dioxaborolane involves its ability to form stable complexes with transition metals, particularly palladium. This property facilitates its use in cross-coupling reactions, where it acts as a nucleophile, forming carbon-carbon bonds with electrophilic partners. The molecular targets and pathways involved include the activation of palladium catalysts and the formation of intermediate complexes that lead to the final product.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., sulfonyl, chloro) increase oxidative stability but may reduce cross-coupling efficiency due to decreased boron electrophilicity .
- Conjugated systems (e.g., ethynyl, biphenyl) improve charge transfer properties, making these compounds valuable in optoelectronic materials .
- Steric hindrance (e.g., phenoxymethyl) slows reaction kinetics but can prevent undesired side reactions in complex syntheses .
Suzuki-Miyaura Coupling
The target compound and analogs are often synthesized via Suzuki-Miyaura coupling. For example:
- 4,4,5,5-Tetramethyl-2-(4-phenylethynylphenyl)-1,3,2-dioxaborolane () is prepared by coupling iodophenylboronate esters with terminal alkynes under Pd catalysis .
- 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-formylphenoxy]benzonitrile () is synthesized via Miyaura borylation, avoiding hazardous intermediates .
Nucleophilic Substitution
- 2-(3,5-Bis(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () is formed via nucleophilic substitution of bromides with cyclopropanol derivatives .
Reductive Alkylation
- Ethyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butanoate () is synthesized via nickel-catalyzed reductive alkylation, demonstrating versatility in introducing alkyl chains .
Stability and Functional Group Compatibility
- Hydrolytic Stability : Compounds with N→B coordination (e.g., PDB in ) exhibit enhanced hydrolytic stability due to intramolecular Lewis acid-base interactions, critical for epoxy resin curing .
- Thermal Stability : Fluorinated derivatives () show superior thermal resistance, ideal for high-temperature applications .
Biological Activity
4,4,5,5-tetramethyl-2-[4-(3-phenylphenyl)phenyl]-1,3,2-dioxaborolane is a complex organic compound characterized by its boron-containing dioxaborolane structure. Its molecular formula is , with a molecular weight of approximately 432.4 g/mol. The compound features a multi-phenyl framework and is notable for its steric hindrance due to the presence of four methyl groups on the boron-containing ring.
Chemical Structure
The unique structure of this compound allows it to participate in various chemical reactions and potentially interact with biological targets. The dioxaborolane moiety is known for its ability to form reversible covalent bonds, making it a subject of interest in medicinal chemistry.
General Insights
While specific data on the biological activity of this compound is limited, compounds with similar boron-containing structures have been explored for their medicinal properties. Boron compounds are often investigated for their roles in drug design due to their unique chemical properties that facilitate interactions with biological molecules.
Potential Applications
-
Medicinal Chemistry :
- Boron-containing compounds have been studied for their potential anti-cancer properties. For instance, dioxaborolanes have shown promise in inhibiting tumor growth in various cancer types.
- The reversible covalent bonding capability of boron may enhance the selectivity and efficacy of drugs targeting specific biomolecules.
-
Organic Synthesis :
- The compound can serve as an intermediate in cross-coupling reactions and other synthetic processes due to its versatile reactivity.
Table 1: Comparative Analysis of Biological Activity
Research Findings
- Anti-Cancer Properties : Research indicates that boron compounds exhibit anti-tumor properties. For example, studies have shown that certain dioxaborolanes can inhibit the proliferation of breast cancer cells and leukemia cells through specific molecular interactions .
- Mechanistic Studies : Investigations into the mechanisms by which boron compounds exert their biological effects reveal that they may interfere with cellular signaling pathways involved in cell growth and survival .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
